molecular formula C9H7BrN2O2S B457832 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole CAS No. 560105-21-7

1-((4-Bromophenyl)sulfonyl)-1H-pyrazole

Cat. No.: B457832
CAS No.: 560105-21-7
M. Wt: 287.14g/mol
InChI Key: MKXODXRBCKOVIV-UHFFFAOYSA-N
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Description

1-((4-Bromophenyl)sulfonyl)-1H-pyrazole is a chemical compound characterized by the presence of a bromophenyl group attached to a sulfonyl group, which is further connected to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole typically involves the reaction of 4-bromobenzenesulfonyl chloride with pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.

    Nucleophilic Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and sulfuric acid are commonly used.

    Nucleophilic Substitution: Bases like sodium hydroxide or potassium carbonate are often employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield brominated derivatives, while nucleophilic substitution can produce sulfonamide derivatives.

Scientific Research Applications

1-((4-Bromophenyl)sulfonyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Comparison with Similar Compounds

1-((4-Bromophenyl)sulfonyl)-1H-pyrazole can be compared with other similar compounds, such as:

    4-Bromobenzenesulfonyl chloride: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.

    1-((4-Bromophenyl)sulfonyl)pyrrolidine: This compound has a pyrrolidine ring instead of a pyrazole ring, leading to different chemical and biological properties.

    N-(4-Bromophenyl)-2-chloroacetamide: This compound contains a bromophenyl group and is used in the synthesis of various derivatives.

Properties

IUPAC Name

1-(4-bromophenyl)sulfonylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2S/c10-8-2-4-9(5-3-8)15(13,14)12-7-1-6-11-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXODXRBCKOVIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357126
Record name 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

560105-21-7
Record name 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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